2-(2,4-dichlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11Cl2N3O3S and its molecular weight is 384.23. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Evaluation : A study focused on the synthesis and evaluation of various indoline derivatives, including those related to the specified compound, for their anticonvulsant activities. This research utilized maximal electroshock and subcutaneous pentylenetetrazole seizures tests in mice to assess the compounds' effectiveness. The study concluded that certain derivatives demonstrated significant anticonvulsant activity (Nath et al., 2021).
Antimicrobial and Hemolytic Activity : Another research synthesized derivatives of the compound and evaluated their antimicrobial and hemolytic activities. The study found that some of the derivatives were active against selected microbial species and demonstrated less toxicity, suggesting potential for further biological screening (Gul et al., 2017).
Antibacterial Agents : A study synthesized various derivatives of the compound as antibacterial agents. These derivatives were tested for their antibacterial activity and found to have significant effects (Ramalingam et al., 2019).
Antimicrobial Activity of Novel Derivatives : Another study focused on synthesizing novel derivatives of the compound and evaluating their antimicrobial activity. The research concluded that certain derivatives exhibited good inhibitory effects against gram-negative bacterial strains (Nafeesa et al., 2017).
Antitumor Activity Evaluation : Research was conducted to synthesize and evaluate the antitumor activity of various derivatives. The study screened the compounds against multiple human tumor cell lines and found that some derivatives showed considerable anticancer activity (Yurttaş et al., 2015).
Enzyme Inhibition Studies : A study synthesized a series of derivatives and screened them against enzymes such as acetylcholinesterase and butyrylcholinesterase. The research found that the compounds were relatively more active against acetylcholinesterase (Rehman et al., 2013).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c16-9-3-4-12(11(17)6-9)22-8-13(21)18-15-20-19-14(23-15)7-10-2-1-5-24-10/h1-6H,7-8H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOQYSLTQDRSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.